molecular formula C18H20FNO2 B1389126 N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040683-81-5

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1389126
CAS No.: 1040683-81-5
M. Wt: 301.4 g/mol
InChI Key: LOQDGIAREBUWQX-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline is an organic compound that features a fluorobenzyl group and a tetrahydrofuran ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl chloride, is reacted with an appropriate nucleophile to form the 2-fluorobenzyl intermediate.

    Coupling with Aniline: The 2-fluorobenzyl intermediate is then coupled with aniline under basic conditions to form N-(2-fluorobenzyl)aniline.

    Attachment of the Tetrahydrofuran Ring: The final step involves the reaction of N-(2-fluorobenzyl)aniline with tetrahydro-2-furanylmethanol under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydrofuran ring can contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-Bromobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, binding affinity, and overall stability compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c19-16-8-2-1-6-14(16)12-20-17-9-3-4-10-18(17)22-13-15-7-5-11-21-15/h1-4,6,8-10,15,20H,5,7,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQDGIAREBUWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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